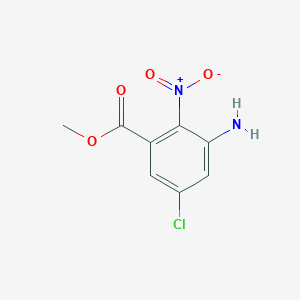
Methyl 3-amino-5-chloro-2-nitrobenzoate
Descripción general
Descripción
Methyl 3-amino-5-chloro-2-nitrobenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the nitrobenzoate family and is commonly referred to as MCANB. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of MCANB is not fully understood, but it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer. MCANB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. MCANB has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity, and MCANB may have potential as an HDAC inhibitor.
Biochemical and Physiological Effects:
MCANB has been shown to have potent anti-inflammatory and anticancer activities. It has been shown to inhibit the production of prostaglandins, which are mediators of inflammation. MCANB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have low toxicity, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCANB has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. MCANB has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also limitations to the use of MCANB in lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential as a drug candidate. MCANB has also been shown to have poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MCANB. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the development of more potent analogs of MCANB for use as drug candidates. MCANB could also be studied in combination with other drugs to determine its potential as a combination therapy. Additionally, more research is needed to fully understand the mechanism of action of MCANB and its potential as an HDAC inhibitor.
Aplicaciones Científicas De Investigación
MCANB has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. MCANB has been shown to have potent anti-inflammatory and anticancer activities, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
methyl 3-amino-5-chloro-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)5-2-4(9)3-6(10)7(5)11(13)14/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAXPEIKSDVOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2612108.png)
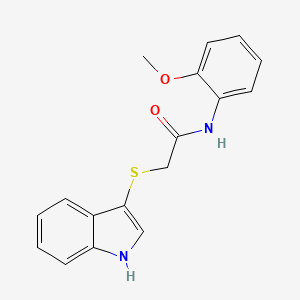


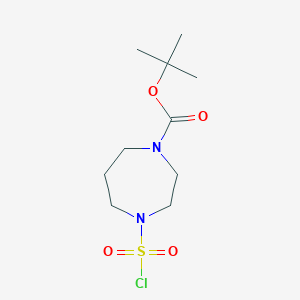
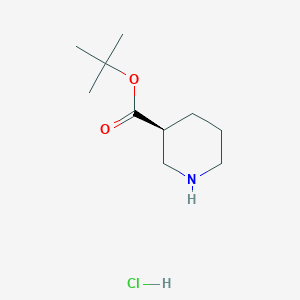
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2612117.png)

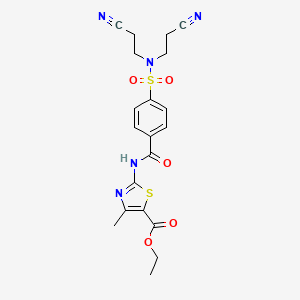
![7-(2-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2612124.png)
![(2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2612125.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2612127.png)
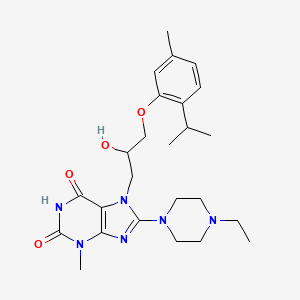
![1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2612131.png)